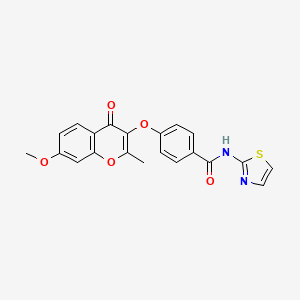
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N2O5S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a synthetic compound that integrates a chromenone core with a thiazole moiety, which is expected to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone structure that is often associated with diverse biological activities, particularly in medicinal chemistry. The presence of the thiazole ring enhances its potential as an antitumor and antimicrobial agent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18N2O5 |
| CAS Number | 951986-02-0 |
| Molecular Weight | 418.39 g/mol |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is crucial for enhancing the antitumor efficacy of benzamide derivatives. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in cancer models, with IC50 values indicating potent activity in the low micromolar range .
Case Study:
A study evaluated the antitumor activity of thiazole derivatives, revealing that modifications at specific positions on the thiazole ring significantly affected their cytotoxicity. The presence of electron-donating groups was found to enhance activity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of key metabolic pathways in microorganisms.
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| 4-Thiazolylbenzamide | 8.0 | Candida albicans |
The structure–activity relationship (SAR) analysis suggests that substituents on the thiazole ring significantly influence antimicrobial potency, with halogenated compounds generally exhibiting enhanced activity .
Mechanistic Insights
Molecular dynamics simulations and binding affinity studies have indicated that the compound interacts with specific protein targets involved in cancer progression and microbial resistance. For instance, docking studies have shown that thiazole-containing compounds can bind effectively to the active sites of enzymes critical for tumor growth and survival .
Eigenschaften
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-12-19(18(24)16-8-7-15(26-2)11-17(16)27-12)28-14-5-3-13(4-6-14)20(25)23-21-22-9-10-29-21/h3-11H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMDYNMMFGRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














